2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
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Overview
Description
2-{5-[(3Z)-1-BENZYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID is a complex organic compound that features a unique combination of indole, thiazolidine, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3Z)-1-BENZYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID typically involves multi-step organic reactions. The starting materials often include benzyl bromide, indole derivatives, and thiazolidine-2,4-dione. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3Z)-1-BENZYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these activities to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties can be investigated for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(3Z)-1-BENZYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(3Z)-1-BENZYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID
- 2-{5-[(3Z)-1-BENZYL-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID
Uniqueness
The uniqueness of 2-{5-[(3Z)-1-BENZYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15BrN2O5S3 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C20H15BrN2O5S3/c21-13-6-7-15-14(10-13)16(18(24)23(15)11-12-4-2-1-3-5-12)17-19(25)22(20(29)30-17)8-9-31(26,27)28/h1-7,10H,8-9,11H2,(H,26,27,28)/b17-16- |
InChI Key |
PHFYHKWWMNHULY-MSUUIHNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CCS(=O)(=O)O)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C2=O |
Origin of Product |
United States |
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